4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a 3-bromo-2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromo-2-methylphenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can introduce or remove specific functional groups, respectively .
Scientific Research Applications
4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the phenoxy group.
5-Bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid methyl ester: Contains a similar brominated phenyl group but with different substituents.
Uniqueness
4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both the tetrahydropyran ring and the 3-bromo-2-methylphenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[(3-bromo-2-methylphenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-10-12(14)3-2-4-13(10)16-9-11-5-7-15-8-6-11/h2-4,11H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBMAVJVYNXMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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